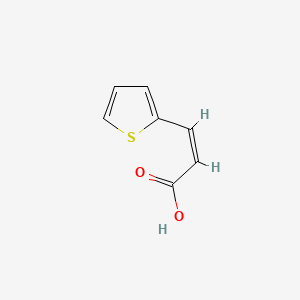

3-(2-Thienyl)acrylic acid

Description

This article provides a focused examination of the chemical compound 3-(2-Thienyl)acrylic acid, detailing its scientific profile and relevance in modern research.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-thiophen-2-ylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMZQOIASVGJQE-ARJAWSKDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Thienyl Acrylic Acid

Classical Synthetic Approaches

Traditional methods for synthesizing 3-(2-thienyl)acrylic acid have been well-established in organic chemistry, primarily relying on condensation reactions.

The Knoevenagel condensation is a cornerstone for the synthesis of this compound. brazilianjournals.com.brniscpr.res.in This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, catalyzed by a weak base. In the context of this compound synthesis, this specifically entails the reaction of thiophene-2-carboxaldehyde with a suitable active methylene compound. brazilianjournals.com.br The Doebner modification of the Knoevenagel reaction, which uses pyridine (B92270) as both the solvent and catalyst, is a frequently employed approach for producing α,β-unsaturated acids. niscpr.res.in While effective, classical Knoevenagel procedures often require strong organic bases like pyridine, which can be carcinogenic, and may involve lengthy reaction times under reflux conditions. brazilianjournals.com.brniscpr.res.in

Thiophene-2-carboxaldehyde is the critical starting precursor for the most common synthetic routes to this compound. niscpr.res.in The reliability of the final synthesis is dependent on the availability and purity of this aldehyde. Various methods exist for its preparation, including the reaction of thiophene (B33073) with dichloromethyl methyl ether in the presence of stannic chloride or with dimethylformamide and phosphorus oxychloride. orgsyn.org Another established procedure involves the reaction of thiophene with N-methylformanilide and phosphorus oxychloride. orgsyn.org The aldehyde then serves as the electrophilic partner in condensation reactions. niscpr.res.inmdpi.com

A primary and straightforward route to this compound is the condensation of thiophene-2-carboxaldehyde with malonic acid. brazilianjournals.com.brmdpi.comscispace.com This reaction is typically performed in pyridine, often with the addition of a catalytic amount of piperidine, and heated to drive the reaction forward. mdpi.comscispace.com For instance, one method involves heating the reaction mixture for several hours first at a moderate temperature (45-50°C) and then at a higher temperature (100°C). mdpi.com Another protocol calls for refluxing the reactants in pyridine for an extended period, such as 18 hours. scispace.com Following the condensation and subsequent decarboxylation, the reaction mixture is typically poured into ice and acidified to precipitate the desired this compound product, which can then be purified by recrystallization. mdpi.comscispace.com

Advanced Synthetic Strategies

To overcome the limitations of classical methods, such as long reaction times and the use of hazardous reagents, advanced synthetic strategies have been developed. These modern techniques often lead to higher efficiency and are considered greener alternatives.

Sonochemistry, which utilizes ultrasonic irradiation to drive chemical reactions, has been successfully applied to the synthesis of this compound. brazilianjournals.com.br The application of ultrasound to the Knoevenagel condensation of thiophene-2-carboxaldehyde and malonic acid in pyridine has been shown to dramatically reduce reaction times and improve yields compared to conventional heating under reflux. brazilianjournals.com.br The energy input from acoustic cavitation accelerates the reaction rate significantly. brazilianjournals.com.br Research has demonstrated that this methodology is not only faster but can also be scaled for multigram preparations, making it an efficient and practical alternative. brazilianjournals.com.br

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Classical Reflux in Pyridine | 3 hours | 75 |

| Ultrasonic Irradiation (US) | 5 minutes | 91 |

Microwave-assisted organic synthesis is another powerful technique for accelerating the formation of this compound. niscpr.res.in By using microwave irradiation, the Knoevenagel condensation between thiophene-2-carboxaldehyde and malonic acid can be achieved with high efficiency, often under solvent-free conditions. niscpr.res.in This approach not only shortens reaction times from hours to minutes but also aligns with the principles of green chemistry by minimizing solvent use. niscpr.res.inunivpancasila.ac.id For example, mixing the reactants with a catalytic amount of alum and irradiating the mixture in a microwave oven yields the product rapidly and in excellent quantities. niscpr.res.in This method has been shown to be applicable to various heterocyclic aldehydes, providing a significant improvement over classical procedures that require harmful solvents like pyridine. niscpr.res.in

| Aldehyde | Method | Time | Yield (%) |

|---|---|---|---|

| Thiophene-2-carboxaldehyde | Classical (Pyridine) | - | Poor |

| Thiophene-2-carboxaldehyde | Microwave Irradiation (Alum catalyst, solvent-free) | 3 min | 92 |

Biocatalytic Transformations for Analog Preparation

The preparation of analogs of this compound has been significantly advanced through the use of biocatalytic transformations. These enzymatic processes offer high selectivity and operate under mild conditions, providing access to chiral molecules that are valuable as building blocks in pharmaceutical and chemical industries. Key biocatalytic strategies include enzymatic amination for the synthesis of amino acid analogs and stereoselective reduction for the production of chiral alcohol analogs.

One prominent biocatalytic method involves the use of phenylalanine ammonia-lyase (PAL) for the asymmetric hydroamination of this compound and its derivatives. PAL, an enzyme that catalyzes the reversible elimination of ammonia (B1221849) from L-phenylalanine to form trans-cinnamic acid, can be employed in the reverse reaction to add ammonia across the double bond of arylacrylic acids. google.comwikipedia.org This approach has been successfully applied to produce optically active phenylalanine analogs. For instance, yeast cells from Rhodotorula graminis, which contain PAL, have been shown to stereoselectively introduce an ammonia molecule onto the double bond of this compound to generate L-3-(2-thienyl)alanine. google.comgoogleapis.com This biocatalytic process is notable for its high enantioselectivity. google.com Furthermore, research has demonstrated a two-step chemo-enzymatic process that begins with the PAL-mediated hydroamination of various thienylacrylic acids, followed by a hydrodesulfurization step to yield aliphatic L-α-amino acids. researchgate.net

Another significant biocatalytic transformation is the stereoselective reduction of ketone precursors to produce chiral alcohol analogs. Ketoreductases (KREDs) have been effectively used for the asymmetric reduction of N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine. This reaction yields (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol, a key chiral intermediate in the synthesis of the antidepressant duloxetine. mdpi.com For example, a ketoreductase from the red yeast Rhodotorula toruloides (RtSCR9), co-expressed with a glucose dehydrogenase (GDH) for cofactor recycling, has demonstrated excellent activity and enantioselectivity in this conversion. mdpi.com

Additionally, ferulic acid decarboxylases (FDCs) have been identified as effective biocatalysts for the decarboxylation of this compound. This enzymatic process leads to the formation of the corresponding vinyl product, 2-vinylthiophene, with high conversion rates. d-nb.info

The following table summarizes key biocatalytic transformations for the preparation of this compound analogs:

| Biocatalyst | Substrate | Product | Transformation Type | Reference(s) |

| Phenylalanine Ammonia-Lyase (PAL) from Rhodotorula graminis | This compound | L-3-(2-Thienyl)alanine | Asymmetric Hydroamination | google.com |

| Ketoreductase (KRED) from Rhodotorula toruloides | N,N-Dimethyl-3-keto-3-(2-thienyl)-1-propanamine | (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol | Asymmetric Carbonyl Reduction | mdpi.com |

| Ferulic Acid Decarboxylase (FDC) | This compound | 2-Vinylthiophene | Decarboxylation | d-nb.info |

| Phenylalanine Ammonia-Lyase (PAL) | Substituted Thienylacrylic acids | Aliphatic L-α-amino acids | Hydroamination-Hydrodesulfurization | researchgate.net |

Stereoselective Synthesis of this compound Isomers

The stereoselective synthesis of the (E) and (Z) isomers of this compound is crucial for various applications, as the geometric configuration of the double bond significantly influences the compound's biological activity and chemical properties. The Knoevenagel-Doebner condensation is a widely employed and highly stereoselective method for the synthesis of the (E)-isomer.

The Knoevenagel-Doebner reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base, typically pyridine with a catalytic amount of piperidine. sigmaaldrich.comorganic-chemistry.org This reaction generally proceeds with high stereoselectivity to afford the thermodynamically more stable (E)-isomer. mdpi.com For the synthesis of (E)-3-(2-thienyl)acrylic acid, 2-thiophenecarboxaldehyde is reacted with malonic acid in pyridine. The reaction mixture is heated, and the intermediate undergoes decarboxylation to yield the final α,β-unsaturated acid. niscpr.res.inbrazilianjournals.com.br To enhance the efficiency and environmental friendliness of this reaction, modifications such as using ultrasound irradiation have been developed. Ultrasound-assisted synthesis has been shown to dramatically reduce reaction times and improve yields. brazilianjournals.com.br For instance, the reaction of 2-thiophenecarboxaldehyde with malonic acid in pyridine under ultrasound irradiation can be completed in one hour, compared to 24 hours under conventional reflux, with a significant increase in yield. brazilianjournals.com.br Another green chemistry approach involves performing the reaction in aqueous media, either with or without a catalyst, and sometimes with the aid of microwave and ultrasound irradiation, which can also lead to high yields of the (E)-isomer. psu.edu

While the Knoevenagel-Doebner condensation strongly favors the (E)-isomer, the synthesis of the (Z)-isomer is more challenging and often requires different strategies. One reported method for obtaining a mixture of (E)- and (Z)-isomers involves the reaction of 2-thienylcarboxaldehyde with thiopheneacetic acid in the presence of triethylamine (B128534) and acetic anhydride. mdpi.com This reaction yields a mixture of (E)- and (Z)-2,3-di-(2-thienyl)acrylic acids, which can then be separated. mdpi.com Although this specific example produces a di-thienyl analog, the principle of the reaction can be adapted for the synthesis of the parent compound. The separation of the isomers is a critical step in obtaining the pure (Z)-isomer.

The following table outlines the stereoselective synthesis methods for the isomers of this compound:

| Isomer | Synthetic Method | Key Reagents | Typical Outcome | Reference(s) |

| (E) | Knoevenagel-Doebner Condensation | 2-Thiophenecarboxaldehyde, Malonic acid, Pyridine, Piperidine | High yield and stereoselectivity for the (E)-isomer | niscpr.res.in, brazilianjournals.com.br |

| (E) | Ultrasound-Assisted Knoevenagel-Doebner Condensation | 2-Thiophenecarboxaldehyde, Malonic acid, Pyridine | Reduced reaction time and increased yield of the (E)-isomer | brazilianjournals.com.br |

| (E) and (Z) | Perkin-like Condensation | 2-Thienylcarboxaldehyde, Thiopheneacetic acid, Triethylamine, Acetic anhydride | Mixture of (E)- and (Z)-isomers of the di-thienyl analog | mdpi.com |

Chemical Reactivity and Transformation Studies of 3 2 Thienyl Acrylic Acid

Electrophilic and Nucleophilic Reactions of the Thiophene (B33073) Moiety

The thiophene ring in 3-(2-thienyl)acrylic acid is an aromatic system that primarily undergoes electrophilic substitution reactions. However, its reactivity is modulated by the presence of the deactivating acrylic acid group.

Electrophilic Aromatic Substitution: The acrylic acid group is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene. It directs incoming electrophiles primarily to the C4 and C5 positions of the thiophene ring. Common electrophilic substitution reactions include halogenation and nitration. For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS), which would be expected to yield a mixture of 4-bromo and 5-bromo substituted products.

Nucleophilic Reactions: The electron-rich nature of the thiophene ring makes it generally unreactive towards nucleophilic aromatic substitution. Such reactions typically require the presence of strong electron-withdrawing groups on the ring and harsh reaction conditions, and are not a common pathway for this compound. Instead, nucleophilic attacks preferentially occur on the acrylic acid moiety, as discussed in the following section.

Reactions of the Acrylic Acid Moiety

The acrylic acid portion of the molecule contains a carbon-carbon double bond conjugated with a carboxylic acid. This arrangement gives rise to a variety of possible transformations, including oxidation, reduction, and addition reactions.

Oxidation Reactions

The carbon-carbon double bond of the acrylic acid moiety is susceptible to oxidative cleavage by strong oxidizing agents. Reagents such as ozone (O₃) followed by a workup, or hot, concentrated potassium permanganate (KMnO₄), would be expected to cleave the double bond. youtube.comyoutube.com This cleavage would break the molecule into two fragments: thiophene-2-carboxaldehyde and glyoxylic acid.

Another reported oxidative pathway for similar α,β-unsaturated acids is nitrodecarboxylation. Using a catalyst like copper(II) nitrate in a suitable solvent, the entire acrylic acid group can be replaced by a nitro group, yielding (E)-2-(2-nitrovinyl)thiophene. researchgate.net

| Reaction Type | Reagent(s) | Expected Major Product(s) |

| Oxidative Cleavage | 1. O₃; 2. Oxidative workup (e.g., H₂O₂) | Thiophene-2-carboxylic acid, Carbon dioxide |

| Oxidative Cleavage | Hot, conc. KMnO₄, H⁺ | Thiophene-2-carboxylic acid, Carbon dioxide |

| Nitrodecarboxylation | Cu(NO₃)₂ | (E)-2-(2-nitrovinyl)thiophene |

Reduction Reactions

The acrylic acid moiety can be selectively reduced. The most common transformation is the catalytic hydrogenation of the carbon-carbon double bond, which leaves the thiophene ring and the carboxylic acid group intact. This reaction is typically performed using hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C). The product of this selective reduction is 3-(2-thienyl)propanoic acid.

| Reaction Type | Reagent(s) | Solvent | Product |

| Catalytic Hydrogenation | H₂, 5% Pd/C | Ethanol | 3-(2-Thienyl)propanoic acid |

Esterification and Amidation

As a carboxylic acid, this compound readily undergoes esterification and amidation. Esterification is typically carried out by reacting the acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) to produce the corresponding ester. Amidation involves the reaction of the acid with an amine, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride) or the use of coupling agents to facilitate the formation of the amide bond.

| Reaction Type | Reactant | Catalyst/Reagent | Product Class |

| Esterification | Alcohol (R-OH) | Acid catalyst (e.g., H₂SO₄) | 3-(2-Thienyl)acrylate Ester |

| Amidation | Amine (R-NH₂) | Coupling agent (e.g., DCC) | 3-(2-Thienyl)acrylamide |

Cycloaddition and Condensation Pathways

Cycloaddition: The activated double bond in this compound can participate in cycloaddition reactions. A notable example for similar conjugated systems is the photochemical [2+2] cycloaddition. Upon irradiation with UV light, the molecule can dimerize to form a cyclobutane ring, yielding a derivative of truxillic or truxinic acid.

Condensation (Michael Addition): The conjugated system of the acrylic acid moiety makes it an excellent Michael acceptor. Nucleophiles preferentially attack the β-carbon of the double bond in a conjugate addition reaction. This is a common condensation pathway. For example, a thia-Michael addition involves the reaction with a thiol (R-SH) in the presence of a base, leading to the formation of a 3-thioether-substituted propanoic acid derivative. mdpi.comscience.gov

Polymerization and Cross-Coupling Reactions

The acrylic acid functionality allows this compound to act as a monomer in polymerization reactions and as a substrate in cross-coupling reactions.

Polymerization: this compound and its esters can undergo polymerization to form polymers with a polyacrylate backbone and pendent thienyl groups. The reaction is typically initiated by free-radical initiators. iafor.orgyoutube.com The resulting polymers, poly(this compound), possess interesting electronic and optical properties due to the thiophene side chains.

Cross-Coupling Reactions: The alkene portion of this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Heck reaction. organic-chemistry.org In a typical Heck reaction, the alkene couples with an aryl or vinyl halide in the presence of a palladium catalyst and a base. odinity.comresearchgate.net For example, reacting this compound with an aryl halide (Ar-X) would yield a substituted cinnamic acid derivative, forming a new carbon-carbon bond at the β-position of the acrylic acid.

| Reaction | Reactant | Catalyst | Base | Product Type |

| Heck Reaction | Aryl Halide (Ar-X) | Pd(OAc)₂, Ligand | Et₃N | Aryl-substituted this compound |

Catalytic Transformations Involving this compound

The unique chemical structure of this compound, featuring a thiophene ring, an acrylic acid moiety, and a carbon-carbon double bond, allows for a range of catalytic transformations. These reactions enable the modification of its structure to produce a diverse array of valuable organic molecules.

Catalytic Hydrogenation

The carbon-carbon double bond in this compound is susceptible to catalytic hydrogenation, leading to the formation of 3-(2-thienyl)propanoic acid. This transformation is typically achieved using transition metal catalysts, such as palladium or nickel, under a hydrogen atmosphere. The reaction conditions, including the choice of catalyst, solvent, temperature, and pressure, can be optimized to achieve high yields and selectivity.

Cross-Coupling Reactions

The presence of the thiophene ring and the carboxylic acid group offers opportunities for various cross-coupling reactions, most notably the Heck and Suzuki-Miyaura reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. In the context of this compound, it can potentially react with aryl or vinyl halides to form more complex structures. While specific data tables for the Heck reaction with this compound as the substrate are not prevalent in the literature, the general applicability of palladium-catalyzed Heck reactions to acrylic acid derivatives is well-documented. A variety of palladium catalysts, including those supported on various materials, have been developed to facilitate these transformations under different reaction conditions.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. While direct Suzuki coupling with the C-H bonds of the thiophene ring in this compound is a potential area of research, studies have more commonly focused on the coupling of thienylboronic acids with aryl halides.

Decarboxylative Coupling Reactions

Decarboxylative coupling has emerged as a powerful strategy in organic synthesis, where a carboxylic acid group is removed and replaced with a new substituent. This approach avoids the pre-functionalization often required in traditional cross-coupling reactions. This compound can serve as a substrate in such reactions, where the acrylic acid moiety can be replaced.

For instance, rhodium(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters has been reported to yield substituted pyridines. While a specific example using this compound is not detailed, the methodology is applicable to a range of acrylic acid derivatives.

The following table summarizes the potential catalytic transformations involving this compound based on established catalytic methodologies.

| Transformation | Reactant(s) | Catalyst/Reagents | Product |

| Catalytic Hydrogenation | This compound, H₂ | Pd/C or Ni catalyst | 3-(2-Thienyl)propanoic acid |

| Heck Reaction (Potential) | This compound, Aryl Halide | Palladium catalyst, Base | Arylated this compound derivative |

| Decarboxylative Coupling (Potential) | This compound, Coupling Partner | Transition metal catalyst (e.g., Rh, Pd) | Substituted thiophene derivative |

Further research is needed to fully explore and document the specific conditions and outcomes for these catalytic transformations of this compound, which would enable the generation of detailed data tables and expand its utility in synthetic chemistry.

Derivatives of 3 2 Thienyl Acrylic Acid: Synthesis and Research Applications

Synthesis of Substituted 3-(2-Thienyl)acrylic Acid Derivatives

Substitution on the thiophene (B33073) ring of this compound leads to new compounds with altered electronic and steric properties. Common synthetic strategies include direct electrophilic substitution on the parent acid or employing a pre-functionalized thiophene aldehyde in a condensation reaction.

Methylated derivatives of this compound are typically synthesized via condensation reactions. smolecule.com The Knoevenagel condensation is a common method, involving the reaction of a methylated 2-thiophenealdehyde with malonic acid. smolecule.com For example, 3-(3-methyl-2-thienyl)acrylic acid can be prepared from 3-methyl-2-thiophenealdehyde and malonic acid. smolecule.com The methyl group on the thienyl ring can influence the molecule's reactivity through its electron-donating inductive effect. smolecule.com

Table 1: Synthesis of Methylated this compound Derivatives

| Derivative Name | Starting Materials | Reaction Type |

| 3-(3-Methyl-2-thienyl)acrylic acid | 3-Methyl-2-thiophenealdehyde, Malonic acid | Knoevenagel Condensation |

The synthesis of nitrated derivatives, such as 3-(5-nitro-2-thienyl)acrylic acid, can be achieved through the direct nitration of this compound. researchgate.net This method provides a good yield and avoids the need to first prepare 5-nitro-2-thiophenecarboxaldehyde diacetate. researchgate.net The resulting 3-(5-nitro-2-thienyl)acrylic acid is a key intermediate for producing various other derivatives, including esters and amides. researchgate.netjst.go.jp The condensation of 5-nitrothiophene-2-aldehyde with acids like p-aminobenzoic acid or barbituric acid also yields nitrated derivatives. scispace.com

Table 2: Synthesis of Nitrated this compound Derivatives

| Derivative Name | Starting Materials | Method |

| 3-(5-Nitro-2-thienyl)acrylic acid | This compound | Direct Nitration |

| 5-Nitro-2-thenylidene-p-aminobenzoic acid | 5-Nitrothiophene-2-aldehyde, p-Aminobenzoic acid | Condensation |

| 5-Nitro-2-thenylidenebarbituric acid | 5-Nitrothiophene-2-aldehyde, Barbituric acid | Condensation |

Halogenated derivatives of this compound are important synthetic intermediates. For instance, 2-bromo-3-(5-nitro-2-thienyl)acrylic acid esters have been synthesized through the bromination of the corresponding non-halogenated esters. jst.go.jp Another approach involves using a halogenated starting material. The Heck reaction of 3-bromothiophene (B43185) or the use of 4-bromothiophene-2-carboxaldehyde allows for the preparation of bromo-substituted thienylacrylic acids. nih.govnih.gov For example, 3-(4-bromo-2-thienyl)acrylic acid was prepared and subsequently used in a Heck reaction to create 3-(2,4-thienylene)diacrylic acid. nih.gov

Table 3: Synthesis of Halogenated this compound Derivatives

| Derivative Name | Starting Materials/Method | Key Reaction |

| 2-Bromo-3-(5-nitro-2-thienyl)acrylic acid esters | Corresponding esters of 3-(5-nitro-2-thienyl)acrylic acid | Bromination |

| 3-(4-Bromo-2-thienyl)acrylic acid | 3-Bromothiophene | Heck Reaction |

| Substituted 3-chlorothieno[3,2-b]thiophene-2-carbonyl chlorides | Cyclization of bromo-substituted 2-thienylacrylic acids | Cyclization with thionyl chloride |

Ester and Amide Derivatives of this compound

The carboxylic acid group of this compound and its substituted analogs is readily converted into ester and amide derivatives. These reactions are fundamental in modifying the compound's properties and for synthesizing more complex molecules.

Esters are typically prepared by reacting the acrylic acid derivative with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. mdpi.comresearchgate.net For example, refluxing this compound in methanol (B129727) with sulfuric acid yields methyl 3-(2-thienyl)acrylate. mdpi.com Similarly, various 3-(4-chlorophenyl)acrylate esters have been synthesized by refluxing the corresponding acid with different alcohols. nih.gov

Amides are synthesized by condensing the acrylic acid derivative with various amines. researchgate.net This often involves first converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride. nih.govmdpi.com The resulting acyl chloride is then reacted with an amine, such as p-bromoaniline or p-aminobenzonitrile, to form the corresponding anilide (amide). nih.gov

Table 4: Examples of Ester and Amide Synthesis

| Derivative Type | Starting Acid | Reagent | Product Example |

| Ester | 3-(2,3-di-(2-thienyl)acrylic acid) | Methanol, Sulfuric acid | Methyl (Z)-2,3-di-(2-thienyl)acrylate mdpi.com |

| Ester | 3-(4-chlorophenyl)acrylic acids | Various alcohols (methyl, ethyl, etc.) | 3-(4-chlorophenyl)acrylate esters nih.gov |

| Amide | 3-Chlorothieno[3,2-b]thiophene-2-carbonyl chloride | p-Bromoaniline | 3-Chlorothieno[3,2-b]thiophene-2-carboxanilide nih.gov |

| Amide | 3-(5-Nitro-2-thienyl)acrylic acid | Various amines | 3-(5-Nitro-2-thienyl)acrylic acid amides researchgate.net |

Organometallic Derivatives, Specifically Organotin Compounds of this compound

Organotin(IV) carboxylates, including those derived from this compound, have garnered significant interest due to their structural diversity and potential applications. tandfonline.commdpi.com The synthesis of these compounds typically involves the reaction of this compound (or its salt) with an organotin(IV) precursor. tandfonline.com

Several general synthetic routes are employed. One common method is the reaction of the acid with an organotin(IV) oxide, such as di-n-butyltin(IV) oxide (Bu₂SnO), which produces the corresponding dicarboxylate and water. tandfonline.commdpi.com Another approach involves treating the silver or sodium salt of the acid with an organotin(IV) chloride (e.g., R₃SnCl or R₂SnCl₂) in a specific molar ratio. mdpi.comtandfonline.com For instance, reacting the silver salt of this compound with triorganotin(IV) chlorides (R₃SnCl) in a 1:1 molar ratio yields R₃SnL complexes, where L is the deprotonated acid. tandfonline.com Similarly, diorganotin(IV) derivatives of the type R₂SnL₂ and R₂Sn(Cl)L can be synthesized using diorganotin(IV) dichlorides or oxides. tandfonline.comresearchgate.net These reactions have been used to prepare a variety of derivatives with different alkyl (methyl, ethyl, n-butyl) and aryl (phenyl) groups attached to the tin atom. tandfonline.comtandfonline.com

Table 5: Synthesis of Organotin(IV) Derivatives of this compound

| General Formula | Organotin Reagent | Acid Form | Molar Ratio (Reagent:Acid) |

| R₃SnL | R₃SnCl | Silver Salt | 1:1 tandfonline.com |

| R₂SnL₂ | R₂SnCl₂ | Silver Salt | 1:2 tandfonline.com |

| R₂SnL₂ | R₂SnO | Free Acid | 1:2 tandfonline.commdpi.com |

| R₂Sn(Cl)L | R₂Sn(Cl)₂ | Free Acid | 1:1 tandfonline.com |

R = Alkyl (e.g., Me, Et, n-Bu) or Phenyl (Ph); L = 3-(2-thienyl)acrylate

Cyano-Substituted Derivatives in Advanced Analytical Research

The introduction of a cyano group at the alpha-position of this compound gives rise to 2-cyano-3-(2-thienyl)acrylic acid (CTA). nih.govscbt.com This derivative is typically synthesized via a Knoevenagel condensation reaction. e-bookshelf.deelectronicsandbooks.com This reaction involves the condensation of 2-thiophenealdehyde with a compound containing an active methylene (B1212753) group, such as cyanoacetic acid or its esters, often catalyzed by a base. e-bookshelf.deelectronicsandbooks.com

CTA has emerged as a significant compound in the field of analytical chemistry, particularly as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. nih.govresearchgate.net In MALDI analysis, a matrix is co-crystallized with an analyte to facilitate its ionization upon laser irradiation. CTA has proven to be a highly effective and versatile MALDI matrix for a broad spectrum of analytes, including peptides, proteins, lipids, saccharides, natural products, and organometallics. nih.govresearchgate.net It often produces mass spectra with high signal-to-noise ratios and good resolution, sometimes outperforming conventional matrices. nih.gov Its ability to function as a universal matrix for many different classes of compounds makes it particularly valuable in the analysis of unknown samples and in applications like MALDI imaging. nih.govresearchgate.net Theoretical studies have also been conducted to understand the conformational and electronic properties of CTA, which are crucial for its function in applications like dye-sensitized solar cells. researchgate.net

Table 6: Research Applications of 2-Cyano-3-(2-thienyl)acrylic Acid (CTA)

| Application Area | Technique | Function of CTA | Key Findings |

| Analytical Chemistry | MALDI Mass Spectrometry | Matrix | Effective for a broad range of analytes (peptides, lipids, etc.); provides high signal-to-noise ratio. nih.govresearchgate.net |

| Materials Science | Dye-Sensitized Solar Cells | Sensitizer Component | Conformational and electronic properties studied theoretically to optimize performance. researchgate.net |

Phenylalanine Analogs and Related Biologically Targeted Derivatives

Derivatives of this compound, particularly those designed as analogs of the amino acid phenylalanine, represent a significant area of research in medicinal chemistry. The structural similarity of thienylalanine, where the phenyl group of phenylalanine is replaced by a thienyl group, allows these compounds to interact with biological systems that recognize phenylalanine. This mimicry is a cornerstone of their design as targeted therapeutic agents. Researchers leverage the unique electronic properties and steric profile of the thiophene ring to modulate the biological activity, metabolic stability, and pharmacokinetic properties of the resulting derivatives.

Design and Synthesis Strategies for Drug Development Research

The development of phenylalanine analogs from this compound for drug discovery involves diverse design and synthesis strategies, ranging from biocatalysis to multi-step chemical synthesis aimed at creating molecules with specific biological targets.

A key strategy involves the biocatalytic production of optically active phenylalanine analogs. google.com One such method uses the yeast Rhodotorula graminis, which contains the enzyme L-phenylalanine ammonia (B1221849) lyase (PAL). google.comgoogleapis.com This enzyme facilitates the stereoselective addition of an ammonia molecule across the double bond of this compound to produce L-3-(2-thienyl)alanine. google.comgoogleapis.com This biocatalytic approach is advantageous for generating enantiomerically pure amino acids, which are crucial building blocks for synthesizing chiral drug candidates, particularly protease inhibitors. googleapis.com

Chemical synthesis routes offer versatility in creating a wider array of derivatives. A common approach begins with the activation of this compound, for instance, by converting it to (E)-3-(thiophen-2-yl) acryloyl chloride. scirp.org This activated intermediate can then be reacted with various amino acid esters (such as those of glycine, L-phenylalanine, or valine) to form N-acylamino acid ester derivatives. scirp.orgscirp.org Subsequent hydrolysis of the ester group yields the desired N-acylated amino acid derivatives. scirp.orgscirp.org These multi-step syntheses allow for the systematic modification of the molecule to explore structure-activity relationships (SAR). For example, new anti-allergic and anti-inflammatory agents have been designed by conjugating 2-thiopheneacrylic acid with amino acid esters and subsequently coupling them with piperazine (B1678402) segments. scirp.orgscirp.org

Furthermore, structure-guided design is employed to optimize the potency of these derivatives. In the development of inhibitors for human dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme implicated in rheumatoid arthritis, researchers have used acrylic acid analogs as starting points for structural optimization. nih.gov By systematically modifying different parts of the molecule, such as the aromatic ring and the linker, and evaluating the inhibitory activities, potent compounds can be identified. nih.gov This iterative process of design, synthesis, and biological testing is fundamental to modern drug development. nih.gov

| Synthesis Strategy | Starting Material | Key Reagents/Catalysts | Product Class | Research Application | Reference(s) |

| Biocatalysis | This compound | Rhodotorula graminis (contains Phenylalanine Ammonia Lyase) | Optically Active L-3-(2-thienyl)alanine | Chiral building blocks for pharmaceuticals | google.comgoogleapis.com |

| Chemical Conjugation | (E)-3-(Thiophen-2-yl)acrylic acid | DCCI, HOBt, Amino acid esters, TEA | N-Acylamino acid derivatives | Intermediates for anti-allergic and anti-inflammatory agents | scirp.orgscirp.org |

| Structure-Guided Design | Acrylamide derivatives | Aromatic aldehydes, Wittig reagents, NaOH | Potent enzyme inhibitors | Development of DHODH inhibitors for rheumatoid arthritis | nih.gov |

Role as Pharmacophores in Targeted Molecular Research

The this compound scaffold and its derivatives serve as crucial pharmacophores in the design of molecules that target specific biological entities. A pharmacophore is the essential ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target and to trigger or block its biological response. The phenylalanine-like architecture of thienylalanine derivatives makes them effective pharmacophores for a variety of targets, including enzymes and other proteins. googleapis.com

One significant application is in the development of enzyme inhibitors. The 3-aryl substituted acrylic acid structure is recognized as an important scaffold for inhibitors of sortase A, a virulence factor in Gram-positive bacteria. mdpi.com Amide derivatives of this compound have been synthesized and tested for their inhibitory effect against Staphylococcus aureus Sortase A, with research indicating the acrylic double bond is critical for activity. mdpi.com Similarly, these derivatives are used to create protease inhibitors, which are a vital class of drugs for treating HIV. The thienylalanine structure mimics the natural amino acid, allowing it to fit into the active site of the protease enzyme. googleapis.com

The versatility of the this compound pharmacophore extends to other targets as well. Researchers have designed and synthesized acrylate (B77674) derivatives as potential combretastatin (B1194345) analogues, which target tubulin polymerization, a key process in cell division, making them of interest as anticancer agents. nih.gov In this context, the acrylic acid moiety acts as a linker between different aromatic rings, and its geometry is crucial for fitting into the colchicine-binding site of tubulin. nih.gov Computational modeling and docking studies are often used to understand how these molecules interact with their targets and to refine their design for enhanced bioactivity. nih.govresearchgate.net The thienyl and acrylic acid components are recognized as key features for conferring biological activity, including potential antimicrobial and neuroactive properties. ontosight.aiontosight.ai

| Derivative Class | Biological Target | Therapeutic Area/Research Focus | Pharmacophoric Features | Reference(s) |

| Thienylalanine Analogs | HIV Protease | Antiviral (AIDS) | Phenylalanine-like architecture | googleapis.com |

| Amides of this compound | Sortase A | Antibacterial (Anti-virulence) | 3-Aryl substituted acrylic acid scaffold, acrylic double bond | mdpi.com |

| Acrylamide Derivatives | Dihydroorotate Dehydrogenase (DHODH) | Anti-inflammatory (Rheumatoid Arthritis) | Phenyl and benzoic acid parts connected by acrylamide | nih.gov |

| Acrylate Derivatives | Tubulin | Anticancer | Aromatic rings linked by acrylic acid moiety | nih.gov |

Spectroscopic Characterization and Structural Elucidation of 3 2 Thienyl Acrylic Acid

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides profound insight into the molecular structure, bonding, and conformational states of 3-(2-Thienyl)acrylic acid. A combined experimental and theoretical approach allows for a detailed assignment of the vibrational modes.

The experimental FT-IR spectrum is characterized by several key absorption bands. A very broad band observed in the 2500–3100 cm⁻¹ region is a hallmark of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxyl group appears as a very strong band at approximately 1676 cm⁻¹. The C=C stretching of the acrylic group is observed around 1621 cm⁻¹, while the C-O stretching and O-H bending vibrations are found at 1424 cm⁻¹ and 1305 cm⁻¹, respectively.

In the FT-Raman spectrum, the most intense band is typically the C=C stretching mode, appearing around 1622 cm⁻¹. The thiophene (B33073) ring stretching vibrations are also prominent, observed near 1423 cm⁻¹. These vibrational data are crucial for understanding the molecule's structural integrity and intermolecular interactions.

Analysis of Monomer and Dimer Structures

Like many carboxylic acids, this compound readily forms a stable centrosymmetric dimer in the solid state through intermolecular hydrogen bonds between the carboxyl groups of two adjacent molecules. researchgate.net This dimerization significantly influences the vibrational spectra.

Theoretical calculations show that the most stable form of the molecule is a planar, hydrogen-bonded cyclic dimer. The formation of this dimer is evident in the FT-IR spectrum by the significant broadening and red-shifting of the O-H stretching band from the sharp, high-frequency vibration expected for a free monomer to the broad absorption observed at lower wavenumbers. researchgate.net Similarly, the C=O stretching frequency in the dimer is lower than that calculated for the monomer, a direct consequence of the weakening of the carbonyl bond due to its participation in the hydrogen-bonding network. researchgate.net For example, the calculated C=O stretching for the monomer is at a higher frequency than the experimentally observed band for the dimer. This difference between the monomeric and dimeric forms provides definitive spectroscopic evidence for the presence of strong intermolecular hydrogen bonding.

| Vibrational Mode | Monomer (Calculated, cm⁻¹) | Dimer (Experimental, cm⁻¹) | Key Observations |

| O-H Stretch | ~3750 | 2500-3100 (broad) | Significant red-shift and broadening upon dimerization. |

| C=O Stretch | >1700 | 1676 | Red-shift indicates weakening of the bond due to H-bonding. |

| C=C Stretch | ~1630 | 1621 | Less affected by dimerization compared to carboxyl modes. |

| O-H Bend | ~1350 | 1305 | Shift confirms participation in the hydrogen-bonded ring. |

Conformational Analysis via Vibrational Modes

This compound can exist in different conformations due to the rotation around the C-C single bonds connecting the thiophene ring and the acrylic acid moiety. The two primary planar conformers are often designated as β and γ forms. The β-conformer, where the sulfur atom of the thiophene ring is trans with respect to the acrylic double bond, is generally found to be the most stable, lowest-energy conformation. researchgate.net

Vibrational spectroscopy can distinguish between these conformers. Although the energy difference is small, subtle shifts in the vibrational frequencies of the thiophene ring modes and the acrylic acid skeletal modes can be correlated with specific conformations. Theoretical calculations of the vibrational spectra for each conformer, when compared with the experimental FT-IR and FT-Raman data, confirm that the β-conformer is the predominant form present in the sample. researchgate.net The excellent agreement between the calculated frequencies for the β-conformer and the observed experimental frequencies supports this structural assignment.

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy is used to probe the electronic transitions within the molecule. The spectrum of this compound, typically recorded in a solvent like ethanol, provides information about the extent of conjugation and the energy gap between molecular orbitals.

The experimental UV-Vis spectrum shows a strong absorption maximum (λ_max) at approximately 307 nm. researchgate.net This absorption is attributed to the π→π* electronic transition, which involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. A weaker absorption, often appearing as a shoulder at a longer wavelength, can be assigned to the n→π* transition, involving the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. researchgate.net

Conjugation Effects and Electronic Transitions

The structure of this compound features a conjugated π-electron system that extends from the thiophene ring, through the acrylic C=C double bond, to the carbonyl group (C=O). This extensive conjugation is responsible for the molecule's strong absorption in the UV region.

The primary electronic transition observed at 307 nm is characteristic of a π→π* transition within this delocalized system. The energy of this transition is directly related to the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is primarily localized over the thiophene ring and the acrylic double bond, while the LUMO is distributed across the entire conjugated system, including the carbonyl group. The relatively low energy (corresponding to a longer wavelength) of this transition is a direct result of the stabilization of the π orbitals and the reduction of the HOMO-LUMO energy gap caused by the extended conjugation.

| Transition Type | Experimental λ_max (nm) | Assigned Orbital Transition | Description |

| Strong Absorption | 307 | π → π | Excitation of an electron within the extended conjugated system. |

| Weak Absorption/Shoulder | ~350 (Calculated) | n → π | Excitation of a non-bonding electron from the carbonyl oxygen. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound by providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

Chemical Shift Analysis for Structural Confirmation

The ¹H NMR spectrum provides a distinct set of signals that confirms the connectivity and stereochemistry of the molecule. The protons of the thiophene ring appear in the aromatic region, typically between 7.0 and 7.6 ppm. The two vinylic protons of the acrylic acid moiety are observed as doublets, with their chemical shifts and coupling constants confirming the trans (E) configuration of the double bond. The more deshielded vinylic proton, adjacent to the thiophene ring, appears further downfield (around 7.8 ppm), while the proton adjacent to the carbonyl group appears upfield (around 6.3 ppm). The large coupling constant between them (~15.8 Hz) is characteristic of a trans relationship. The acidic proton of the carboxyl group typically appears as a broad singlet at a very downfield position (>12 ppm).

The ¹³C NMR spectrum further corroborates the structure. The carbon of the carbonyl group (C=O) is the most deshielded, appearing around 172 ppm. The carbons of the thiophene ring and the vinylic carbons resonate in the 118-141 ppm range. The specific chemical shifts allow for the unambiguous assignment of each carbon atom in the molecule, providing final confirmation of the this compound structure.

| ¹H NMR Chemical Shifts (DMSO-d₆) | ¹³C NMR Chemical Shifts (DMSO-d₆) | ||

| Proton | δ (ppm) | Carbon | δ (ppm) |

| -COOH | 12.33 (s, 1H) | C=O | 172.0 |

| =CH-Th | 7.81 (d, 1H) | C-Th (ipso) | 140.5 |

| Th-H5 | 7.59 (d, 1H) | =CH-Th | 137.9 |

| Th-H3 | 7.37 (d, 1H) | Th-C5 | 131.2 |

| Th-H4 | 7.10 (dd, 1H) | Th-C3 | 129.2 |

| =CH-COOH | 6.29 (d, 1H) | Th-C4 | 128.5 |

| =CH-COOH | 118.9 |

(Data sourced from the Spectral Database for Organic Compounds, SDBS) (s = singlet, d = doublet, dd = doublet of doublets)

Stereochemical Assignment through NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, which contains a carbon-carbon double bond, ¹H NMR spectroscopy is particularly crucial for assigning the stereochemistry, i.e., determining whether the molecule is the E (trans) or Z (cis) isomer.

The assignment is primarily based on the coupling constant (J-value) between the two vinylic protons on the acrylic acid backbone. The magnitude of this vicinal coupling, denoted as ³J(H,H), is highly dependent on the dihedral angle between the protons. It is a well-established principle that the coupling constant for protons in a trans configuration is significantly larger than for those in a cis configuration. The commonly available form of this compound is the (E)-isomer, which corresponds to the trans arrangement of the vinylic protons nih.govscbt.com.

By analyzing the ¹H NMR spectrum, the signals for the vinylic protons would appear as doublets (or doublets of doublets if further coupled to the thiophene ring protons). Measuring the splitting of these signals allows for the determination of the J-value. A large coupling constant would confirm the (E)-stereochemistry, while a smaller value would indicate the (Z)-isomer.

Table 1: Typical Proton-Proton (¹H-¹H) Coupling Constants for Alkenes

| Stereochemistry | Typical ³J(H,H) Range (Hz) |

| trans (E)-isomer | 12 – 18 |

| cis (Z)-isomer | 6 – 12 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, which helps in determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation patterns. The molecular weight of this compound is 154.19 g/mol sigmaaldrich.comsigmaaldrich.com. In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 154.

Analysis of the fragmentation pattern provides further structural confirmation. Data from the NIST Mass Spectrometry Data Center shows characteristic peaks for this compound nih.gov. The primary fragments result from the cleavage of bonds adjacent to the carboxylic acid functional group, a common fragmentation pathway for such molecules libretexts.org.

Key observed fragments include:

m/z 137: This peak corresponds to the loss of a hydroxyl radical (•OH, mass 17) from the molecular ion, forming an acylium ion [M-OH]⁺. This is a characteristic fragmentation of carboxylic acids libretexts.org.

m/z 121: This fragment results from the loss of the entire carboxyl group (•COOH, mass 45), leaving the thienyl-vinyl cation [M-COOH]⁺ libretexts.org.

Tandem mass spectrometry (MS-MS) of the deprotonated molecule ([M-H]⁻, precursor m/z 153) shows a top peak at m/z 109.1, indicating further fragmentation of the parent anion nih.gov.

Table 2: Key GC-MS Fragmentation Data for this compound

| m/z Value | Proposed Identity | Relative Abundance |

| 154 | Molecular Ion [C₇H₆O₂S]⁺ | Top Peak |

| 137 | [M - OH]⁺ | 2nd Highest |

| 121 | [M - COOH]⁺ | 3rd Highest |

| Source: NIST Mass Spectrometry Data Center nih.gov |

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique used in mass spectrometry, allowing the analysis of large molecules like biomolecules and polymers which tend to fragment when ionized by conventional methods. The choice of the matrix, a crystalline substance that co-precipitates with the analyte, is critical for a successful MALDI experiment.

While there is extensive research on the application of a derivative, 2-Cyano-3-(2-thienyl)acrylic acid (CTA) , as a highly effective and versatile MALDI matrix for a broad spectrum of analytes including lipids, peptides, proteins, and polymers, a similar application for the parent compound this compound is not prominently documented in the reviewed scientific literature nih.govacs.orgresearchgate.net. The cyano group in CTA is thought to enhance its properties as a matrix, and studies have focused on this derivative rather than the unsubstituted acid nih.govacs.orgresearchgate.net.

X-ray Crystallography for Solid-State Structure Determination

Despite the utility of this method, a specific single-crystal X-ray diffraction study for this compound is not available in the searched public scientific literature and crystallographic databases. Consequently, definitive experimental data such as unit cell dimensions, space group, and precise atomic coordinates for this compound in the solid state are not currently established.

Without a solved crystal structure, a definitive analysis of the crystal packing and intermolecular interactions of this compound is not possible. However, based on the molecular structure, which features a carboxylic acid group, certain predictable interactions can be inferred.

Carboxylic acids in the solid state commonly form strong, directional hydrogen bonds. The most prevalent and stable motif is the formation of a centrosymmetric dimer, where the carboxylic acid groups of two separate molecules form a pair of O-H···O hydrogen bonds nih.govbris.ac.uk. This interaction is a highly effective supramolecular synthon that often dictates the primary crystal packing in such compounds.

Advanced Computational and Theoretical Chemistry Studies of 3 2 Thienyl Acrylic Acid

Molecular Docking Studies for Molecular Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in rational drug design for predicting the binding affinity and interaction of small molecules, such as 3-(2-Thienyl)acrylic acid and its derivatives, with the active sites of macromolecular targets like proteins and enzymes. These in silico studies provide critical insights into the non-covalent interactions governing the ligand-target recognition process, guiding the design and optimization of new therapeutic agents.

Theoretical and computational studies have been employed to investigate the potential of this compound and its derivatives as enzyme inhibitors. One key area of this research has been the exploration of its conformers as potential inhibitors of human monoamine oxidase B (MAOB). MAOB is a significant enzyme in the central nervous system, and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.

Molecular docking simulations are used to model the interaction between the compound and the enzyme's active site. For instance, studies on derivatives of this compound, such as piperidyl-thienyl chalcones, have been conducted to understand their inhibitory activity against both MAO-A and MAO-B. These computational models help to rationalize the structure-activity relationships observed in experimental assays by identifying key binding site interactions. The docking results can reveal crucial hydrogen bonds, hydrophobic interactions, and π-π stacking that contribute to the inhibitory potency of the compounds.

Beyond MAOB, docking simulations have also been performed to evaluate the potential of thienyl-bearing acrylic acid derivatives as inhibitors of enzymes involved in inflammatory pathways, such as lipoxygenase (LOX) and cyclooxygenase-1 (COX-1). In these studies, hydrophobic interactions are often identified as the primary forces governing the binding of the inhibitor to the enzyme's active site.

Molecular docking is a cornerstone of modern drug design, enabling the prediction of how a ligand will bind to a specific receptor. This predictive power is crucial for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For derivatives of this compound, docking studies have been used to predict their binding modes with various pharmaceutically relevant receptors.

One such example involves the docking of 3-aryl-2-(2-thienyl)acrylonitrile derivatives into the ATP-binding site of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. semanticscholar.org These studies can identify a common binding mode among a series of active compounds. For the VEGFR-2 inhibitors, a crucial hydrogen bond with the backbone of a specific cysteine residue (Cys919) in the hinge region of the kinase was predicted, an interaction commonly observed for kinase inhibitors. semanticscholar.org

The general process involves creating a homology model of the target receptor if a crystal structure is not available. The ligand is then placed into the receptor's binding pocket, and its conformational space is explored to find the most energetically favorable binding pose. The predicted binding mode can then explain structure-activity relationship (SAR) data and guide the design of new analogs with improved affinity and selectivity. rsc.org For example, docking studies can predict how specific functional groups on the ligand interact with amino acid residues in the receptor, such as forming hydrogen bonds or engaging in hydrophobic interactions, thereby explaining differences in biological activity between closely related derivatives. semanticscholar.orgrsc.org

| Interaction Type | Receptor Residue | Ligand Group |

|---|---|---|

| Hydrogen Bond | Cysteine C919 (Backbone N) | Nitrile Group |

| Hydrophobic Contact | Valine V848 | Thienyl Ring |

| Hydrophobic Contact | Alanine A866 | Aryl Ring |

| Hydrophobic Contact | Leucine L1035 | Aryl Ring |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. For derivatives of this compound, QSAR studies are essential for predicting the biological activity of newly designed molecules before their synthesis, thereby saving time and resources.

The QSAR process involves several key steps. First, a dataset of compounds with known activities is collected. Then, for each molecule, a set of "descriptors" is calculated. These descriptors are numerical values that encode different aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties. Finally, a statistical model is built to correlate these descriptors with the observed biological activity.

For instance, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of thieno-pyrimidine derivatives, which share the thiophene (B33073) moiety with this compound. mdpi.com These models generate 3D contour maps that visualize the regions around the aligned molecules where modifications to the structure would likely lead to an increase or decrease in activity.

Steric Maps: Indicate areas where bulky groups are favored or disfavored.

Electrostatic Maps: Show regions where positive or negative charges would enhance activity.

Hydrophobic Maps: Highlight areas where hydrophobic or hydrophilic groups are preferred.

These models are rigorously validated using statistical methods, including internal validation (e.g., leave-one-out cross-validation) and external validation with a test set of compounds not used in model development. mdpi.comnih.gov A predictive QSAR model can then be used to screen virtual libraries of derivatives and prioritize the most promising candidates for synthesis and experimental testing. mdpi.com

| Model | Parameter | Value | Description |

|---|---|---|---|

| CoMFA | q² | 0.818 | Leave-one-out cross-validated correlation coefficient (internal predictive ability). |

| r² | 0.917 | Non-cross-validated correlation coefficient (goodness of fit). | |

| CoMSIA | q² | 0.801 | Leave-one-out cross-validated correlation coefficient (internal predictive ability). |

| r² | 0.897 | Non-cross-validated correlation coefficient (goodness of fit). |

Research Applications in Materials Science and Organic Electronics

Precursor for Polymer Synthesis

3-(2-Thienyl)acrylic acid's bifunctionality, featuring a polymerizable acrylic group and an electronically active thiophene (B33073) ring, makes it a valuable monomer for creating specialized polymers. The thiophene moiety can be integrated into the polymer backbone or as a pendant group, imparting unique properties to the resulting material.

Conductive Polymers Research

While direct polymerization of this compound to form conductive polymers is not extensively documented in readily available literature, the broader class of thienyl-group-bearing acrylic polymers has been investigated for its conductive properties. For instance, related research on the electrosynthesis of a thienyl-group-bearing acrylic polymer, specifically from 3-ethyl acrylate-thiophene and methyl methacrylate, has demonstrated the creation of a free-standing, processible, and conducting conjugated film. This suggests the potential for polymers derived from this compound to exhibit similar conductive characteristics, an area ripe for further investigation.

Functionalized Polymers for Advanced Materials Development

The acrylic acid portion of the this compound molecule provides a reactive handle for polymerization, leading to the formation of polyacrylates with pendant thienyl groups. These functionalized polymers are of interest for the development of advanced materials where the electronic properties of the thiophene unit can be harnessed. Research into functionalized polymers often focuses on modifying the polymer backbone to introduce specific functionalities that can lead to materials with applications in sensors, coatings, and smart textiles. The incorporation of the thienyl group via this compound is a strategic approach to imbue these materials with electronic activity.

Development of Organic Electronic Devices

The development of organic electronic devices relies on the design and synthesis of novel organic materials with specific electronic properties. Thiophene-containing compounds are widely studied for these applications due to their excellent charge transport capabilities and tunable optoelectronic properties.

Organic Light-Emitting Diodes (OLEDs) Research

While specific research detailing the use of this compound in OLEDs is not prominent, the foundational role of thiophene derivatives in this technology is well-established. Thiophene-based materials are frequently used as building blocks for the synthesis of hole-transporting materials, electron-transporting materials, and emitters in OLEDs. The combination of the thiophene ring for charge transport and the acrylic acid group for potential cross-linking or solubility modification in this compound suggests its theoretical utility in the development of new materials for OLED applications, though specific research findings are not widely reported.

Organic Photovoltaics (OPVs) and Organic Solar Cells Development

In the realm of organic photovoltaics, thiophene-based polymers and small molecules are cornerstone materials, often serving as the electron donor in the active layer of a solar cell. The electronic properties of the thiophene ring are crucial for light absorption and charge generation. While direct application of this compound in OPVs is not extensively documented, its structure is analogous to monomers used to create successful donor polymers. The acrylic acid functionality could potentially be used to modify the polymer's morphology or interfacial properties, which are critical factors in OPV device performance.

Organic Semiconductors Research

The field of organic semiconductors has seen significant interest in thiophene-based materials for applications in organic field-effect transistors (OFETs) and other electronic components. Research has shown that functionalized thiophenes can be electropolymerized to form active layers in these devices. A notable study, while not using this compound directly, successfully electrodeposited a functionalized terthiophene monomer, 3-((2′:2″,5″:2‴-terthiophene)-3″-yl) acrylic acid (TAA), to create the active layer of an OFET. warwick.ac.uk The resulting polymer was oxidized to enhance its conductivity, achieving a charge mobility of 0.25 cm²/Vs. warwick.ac.uk This research highlights the potential of acrylic acid-functionalized thiophenes and their oligomers in the development of organic semiconductors.

Pigments and Dyes Research

Researchers have investigated derivatives of this compound as components in the synthesis of novel dyes, particularly for applications in dye-sensitized solar cells (DSSCs). The thiophene nucleus is a well-established entity in the development of azo dyes, which have widespread applications in industries such as textiles, food, cosmetics, polymers, paints, and inks.

In one study, a series of heterocyclic donor-acceptor systems based on cyanoacrylic acid derivatives containing thienyl units were synthesized and characterized. These compounds were designed to explore the effect of the thiophene and cyanoacrylic acid units on the thermal, optical, and electrochemical properties of dyes for DSSCs. The research demonstrated that the chemical structure of these derivatives significantly influences their properties.

The synthesized compounds exhibited thermal decomposition temperatures between 230 and 270 °C. Their light absorption properties were observed in the range of 300-500 nm or 200-400 nm, and they were found to be electrochemically active with energy band gaps ranging from 1.58 to 3.40 eV. While the photovoltaic devices sensitized with these individual molecules showed low power conversion efficiency, a significant enhancement to 6.3% was achieved through co-sensitization with a standard dye (N719), surpassing the efficiency of the device with N719 alone (5.75%).

Table 1: Properties of Thienyl-Containing Cyanoacrylic Acid Derivatives for DSSCs

| Property | Observed Range/Value |

|---|---|

| Thermal Decomposition | 230 - 270 °C |

| Light Absorption Range | 300 - 500 nm or 200 - 400 nm |

| Energy Band Gap | 1.58 - 3.40 eV |

Coatings and Inks with Enhanced Durability and Stability Research

While the acrylic acid component of this compound suggests potential applications in polymer-based coatings and inks, extensive research specifically detailing its use to enhance durability and stability in these applications is not widely available in the reviewed literature. Acrylic acids and their derivatives are fundamental monomers in the production of a wide array of polymers with applications in coatings and inks. The incorporation of a thiophene moiety, as is present in this compound, could theoretically impart specific properties such as altered refractive index, conductivity, or UV absorption, which might influence the durability and stability of the final product. However, dedicated studies focusing on these aspects for coatings and inks containing this compound are not prominently featured in the available scientific research.

Photochemistry and Photophysics Research

The photochemical and photophysical properties of this compound and its derivatives are areas of active investigation, largely driven by their potential in light-interactive materials. The presence of the thiophene ring, a known electron-rich aromatic system, coupled with the acrylic acid's electron-withdrawing capabilities, creates a donor-π-acceptor (D-π-A) structure. This architecture is fundamental to many organic molecules with interesting photophysical behaviors.

Research into these compounds often involves studying their absorption and emission spectra in various solvents to understand how their electronic transitions are influenced by the environment. Key parameters such as quantum yield, Stokes shift, and excited-state lifetimes are measured to build a comprehensive picture of their photochemical behavior.

Light-Absorbing Materials Investigation

A significant area of investigation for this compound derivatives is their use as light-absorbing materials, particularly in the context of solar energy conversion. As mentioned in the context of pigments and dyes, these compounds have been synthesized and evaluated as sensitizers in dye-sensitized solar cells (DSSCs).

In this application, the this compound derivative, or "dye," is adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The dye's role is to absorb photons from sunlight, which excites an electron to a higher energy level. This excited electron is then injected into the conduction band of the TiO₂, initiating the flow of electric current.

The effectiveness of these materials is determined by their light absorption spectrum, the energy levels of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the efficiency of electron injection into the semiconductor. The study on thienyl-containing cyanoacrylic acid derivatives for DSSCs provided valuable data on these parameters.

Table 2: Electrochemical and Optical Properties of a Thienyl-Containing Dye for DSSCs

| Parameter | Value |

|---|---|

| HOMO Level | Varies with specific molecular structure |

| LUMO Level | Varies with specific molecular structure |

| Energy Band Gap | 1.58 - 3.40 eV |

The research demonstrated that by modifying the chemical structure of the dyes, it is possible to tune these properties to optimize their performance as light-absorbing materials in photovoltaic devices.

Advanced Analytical Applications of 3 2 Thienyl Acrylic Acid

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Matrix

A derivative of 3-(2-Thienyl)acrylic acid, 2-cyano-3-(2-thienyl)acrylic acid (CTA), has been developed and identified as a highly effective matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. researchgate.netnih.govresearchgate.net MALDI is a soft ionization technique crucial for the mass spectrometric analysis of large, non-volatile, and fragile biomolecules, where the matrix plays a pivotal role in absorbing laser energy and facilitating the gentle ionization of the analyte. researchgate.net CTA has demonstrated considerable versatility and efficiency in this role, often outperforming conventional matrices. researchgate.netnih.gov

Analysis of Macromolecules (e.g., Peptides, Proteins, Saccharides, PEGs)

CTA has proven to be a robust matrix for the analysis of a broad spectrum of macromolecules in positive-ion mode. researchgate.netresearchgate.netacs.org Research has shown its successful application in the analysis of both high molecular mass proteins and peptides. researchgate.netnih.govacs.org When compared with established matrices like sinapinic acid (SA), 2,5-dihydroxybenzoic acid (DHB), and α-cyano-4-hydroxycinnamic acid (HCCA), CTA consistently produces mass spectra with high signal-to-noise (S/N) ratios and excellent spectral resolution. researchgate.netnih.gov

Specifically, in the analysis of peptides, the mass spectra obtained using CTA are comparable in quality to those from the well-established HCCA matrix. researchgate.netnih.gov Furthermore, CTA has been successfully used for the screening of saccharides, including maltotriose, lactose, β-cyclodextrin, and sugammadex, yielding sodiated ions without significant fragmentation. researchgate.net

A significant advantage of CTA is its effectiveness in the analysis of high molecular mass polyethylene (B3416737) glycols (PEGs), a task that can be challenging with other matrices. researchgate.netnih.govacs.org It has been shown to be an efficient cation transfer matrix for PEGs, enabling the analysis of these synthetic polymers even at low concentrations and with lower limits of detection compared to conventional matrices. researchgate.netresearchgate.net

| Macromolecule Class | Specific Analytes Studied | Performance Notes with CTA Matrix | Reference |

|---|---|---|---|

| Proteins | Lysozyme, Bovine Serum Albumin (BSA), Aminopeptidase N | High signal-to-noise ratio and spectral resolution. | nih.gov |

| Peptides | Various peptides | Resulting mass spectra are similar in quality to the HCCA matrix. | researchgate.netnih.gov |

| Saccharides | Lactose, Maltotriose, β-Cyclodextrin, Sugammadex | Displays sodiated ions with no noticeable fragmentation. | researchgate.net |

| Polyethylene Glycols (PEGs) | PEG 4000, PEG 6550, PEG 12600, PEG 40000 | Overcomes difficulty in analyzing high molecular mass PEGs; efficient even at low concentrations. | researchgate.netresearchgate.net |

Characterization of Complex Chemical Mixtures in Research

The versatility of CTA makes it a valuable tool for the analysis of complex chemical mixtures. A single class of analyte often requires a specific matrix for successful MALDI analysis, which can create ambiguity when analyzing unknown samples. researchgate.net CTA functions as a universal matrix, capable of analyzing diverse classes of compounds, including lipids, peptides, proteins, saccharides, natural products (like iridoids), PEGs, and organometallics. researchgate.netnih.govresearchgate.net Depending on the physicochemical properties of the analyte, CTA can function as either a proton/cation or an electron-transfer matrix. researchgate.netnih.gov This broad applicability simplifies the analytical workflow for complex samples by eliminating the need to test multiple, analyte-specific matrices. researchgate.netacs.org

Potential in MALDI-Imaging Experiments

MALDI imaging is a powerful technique that maps the spatial distribution of molecules directly in tissue sections. The choice of matrix is critical for achieving high-quality images. The ability of 2-cyano-3-(2-thienyl)acrylic acid (CTA) to effectively ionize a wide variety of compound classes suggests it has significant potential in MALDI-imaging experiments. researchgate.netnih.govacs.org Its broad utility could allow for a more complete and comprehensive chemical profile of a tissue surface in a single experiment, providing a distinct advantage over matrices with a narrower analyte range. researchgate.netnih.govresearchgate.net

Chromatographic Separation and Identification Methodologies

Chromatographic techniques are fundamental in analytical research for separating, identifying, and quantifying chemical compounds in various mixtures. Thiophene (B33073) derivatives, including this compound, are amenable to analysis by several chromatographic methods, such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Detection of Metabolites and Residues in Analytical Research

In analytical research, chromatographic methods are essential for identifying compounds and determining their purity. For instance, HPLC is a standard method for assessing the enantiomeric purity of chiral compounds. A patent for the biotechnological preparation of L-thienylalanines from 2-hydroxy-3-thienyl-acrylic acids specifies the use of HPLC to determine the enantiomeric purity of the final product. google.comgoogle.com This application underscores the role of chromatography in the quality control and characterization of compounds derived from thienylacrylic acid precursors.

More broadly, the analysis of thiophene derivatives often employs techniques like TLC for monitoring reaction progress and ultrahigh-performance liquid chromatography (UHPLC) for quantitative measurements. nih.govacs.orgimpactfactor.org For example, UHPLC has been used to measure the concentration of thiophene and its derivatives in model oil samples to test the efficacy of desulfurization methods. nih.govacs.org While specific studies detailing the detection of this compound as a metabolite or residue are not prominent, the established chromatographic methodologies for thiophenes and acrylic acids provide the foundation for developing such targeted analytical tests. These methods are crucial for separating these compounds from complex matrices, a necessary first step for their identification and quantification as potential residues or metabolic products in environmental or biological samples.

Q & A

Q. What are the common synthetic routes for 3-(2-Thienyl)acrylic acid, and how can reaction conditions be optimized for academic research?

this compound is synthesized via chemical and microbial methods. A notable microbial approach involves dissolving the precursor in aqueous ammonium hydroxide (pH 10) under nitrogen purging, followed by fermentation to yield enantiomerically pure derivatives like 3-(2-Thienyl)-L-alanine . Optimization parameters include:

- Temperature : Activity peaks at 30°C, with significant drops at higher/lower temperatures.

- Catalysts : Microbial enzymes (e.g., amidases) enhance stereoselectivity.

- Purification : Acid-base extraction or chromatography ensures high purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Key techniques include:

- FT-IR/Raman : Identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹, thiophene ring vibrations at 600–800 cm⁻¹) .

- UV-Vis : π→π* transitions (200–300 nm) and charge-transfer interactions .

- NMR : Assign proton environments (e.g., α,β-unsaturated carboxylic acid protons at δ 6–8 ppm) .

Data interpretation requires comparing experimental results with computational simulations (e.g., DFT/B3LYP/6-311++G(d,p)) to validate molecular geometry .

Advanced Research Questions

Q. How do computational methods like DFT and NBO analysis elucidate the electronic properties of this compound?

Density Functional Theory (DFT) calculations reveal:

- HOMO-LUMO gaps : A narrow gap (~4.5 eV) indicates high reactivity and charge-transfer potential .

- Natural Bond Orbital (NBO) analysis : Delocalization of π-electrons in the thienyl-acrylic system stabilizes the molecule via hyperconjugation .